calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride is a chemical compound with the molecular formula C8H15CaCl3N2O2. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride typically involves the reaction of calcium chloride with [(Z)-1-chloropropylideneamino] N-ethylcarbamate under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment for mixing, heating, and purification to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium;[(Z)-1-chlorobutylideneamino] N-ethylcarbamate;dichloride: Similar structure but with a butyl group instead of a propyl group.
Calcium;[(Z)-1-chloropropylideneamino] N,N-diethylcarbamate;dichloride: Similar structure but with an additional ethyl group on the carbamate moiety.
Uniqueness
Calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
171199-20-5 |
---|---|
Molekularformel |
C6H11CaCl3N2O2 |
Molekulargewicht |
289.6 g/mol |
IUPAC-Name |
calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride |
InChI |
InChI=1S/C6H11ClN2O2.Ca.2ClH/c1-3-5(7)9-11-6(10)8-4-2;;;/h3-4H2,1-2H3,(H,8,10);;2*1H/q;+2;;/p-2/b9-5-;;; |
InChI-Schlüssel |
PWAUPHHBLVXNFG-WNRDOTPUSA-L |
Isomerische SMILES |
CC/C(=N/OC(=O)NCC)/Cl.[Cl-].[Cl-].[Ca+2] |
Kanonische SMILES |
CCC(=NOC(=O)NCC)Cl.[Cl-].[Cl-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.